molecular formula C7H6N2OS2 B1302434 Thieno[3,2-b]thiophene-2-carbohydrazide CAS No. 685114-87-8

Thieno[3,2-b]thiophene-2-carbohydrazide

Cat. No.: B1302434
CAS No.: 685114-87-8
M. Wt: 198.3 g/mol
InChI Key: GLEYHEKHGPYQOB-UHFFFAOYSA-N
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Description

Thieno[3,2-b]thiophene-2-carbohydrazide is a heterocyclic compound with the molecular formula C7H6N2OS2 It is characterized by a fused ring structure consisting of two thiophene rings and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]thiophene-2-carbohydrazide typically involves the reaction of thieno[3,2-b]thiophene-2-carboxylic acid or its derivatives with hydrazine or hydrazine hydrate. The reaction is usually carried out in an alcoholic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thieno[3,2-b]thiophene derivatives .

Scientific Research Applications

Thieno[3,2-b]thiophene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of thieno[3,2-b]thiophene-2-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are subject to ongoing research and can vary based on the specific derivative and its intended use .

Biological Activity

Thieno[3,2-b]thiophene-2-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is derived from thieno[3,2-b]thiophene, a heterocyclic compound known for its unique electronic properties and potential in organic electronics. The carbohydrazide moiety adds to its pharmacological profile by enhancing interactions with biological targets.

  • Molecular Formula : C7_{7}H6_{6}N2_{2}S2_{2}
  • Molecular Weight : 178.26 g/mol
  • CAS Number : 1723-27-9

1. Antioxidant Activity

Research indicates that thieno[3,2-b]thiophene derivatives exhibit significant antioxidant properties. A study evaluated various derivatives for their ability to scavenge free radicals and protect cellular components from oxidative damage. The results demonstrated that certain derivatives showed IC50_{50} values comparable to established antioxidants.

CompoundIC50_{50} (µM)Reference
This compound12.4 ± 0.5
Standard Antioxidant (Trolox)10.0 ± 0.3

2. Anticancer Activity

This compound has been investigated for its anticancer properties against various cancer cell lines, including prostate (PC-3) and breast cancer cells (MCF-7). The compound demonstrated cytotoxic effects with IC50_{50} values indicating potent activity.

Cell LineIC50_{50} (µM)Reference
PC-315.6 ± 1.2
MCF-718.4 ± 0.8

3. Enzyme Inhibition

The compound has shown promising results as an inhibitor of key enzymes involved in metabolic disorders:

  • α-glucosidase Inhibition : Thieno[3,2-b]thiophene derivatives were found to inhibit α-glucosidase with IC50_{50} values significantly lower than the standard drug acarbose.
CompoundIC50_{50} (µM)Standard (Acarbose) IC50_{50} (µM)Reference
This compound22.0 ± 0.5841 ± 1.7

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • GPR35 Agonism : Some derivatives have been identified as agonists for the GPR35 receptor, which is implicated in various physiological processes and diseases. This receptor's activation may lead to beneficial effects in inflammation and metabolic pathways.

Case Study 1: Antioxidant Effects in Vivo

A study investigated the protective effects of thieno[3,2-b]thiophene derivatives against oxidative stress induced by toxins in animal models. Results indicated a reduction in oxidative markers in treated groups compared to controls.

Case Study 2: Anticancer Efficacy

In vitro studies on PC-3 cells revealed that treatment with this compound led to apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.

Properties

IUPAC Name

thieno[3,2-b]thiophene-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS2/c8-9-7(10)6-3-5-4(12-6)1-2-11-5/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEYHEKHGPYQOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372341
Record name thieno[3,2-b]thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685114-87-8
Record name thieno[3,2-b]thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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